GESTODENE

Description

Properties

IUPAC Name |

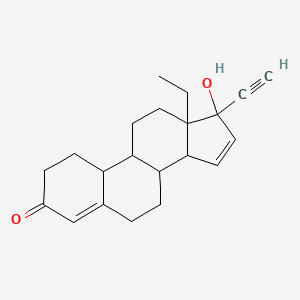

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGSPDASOTUPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860754 | |

| Record name | 13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Hydrogenation Steps

The contemporary synthesis of this compound begins with (-)-estra-1,3,5(10),8-tetraen-3-methoxy-18-methyl-17β-hydroxy (Compound I), a tricyclic steroid derivative. The first critical step involves hydrogenating the 8–9 double bond using lithium dissolved in liquid ammonia at temperatures ≤ -55°C in tetrahydrofuran (THF) with aniline as a catalyst. This reaction yields Intermediate IIa, a dihydro derivative with preserved stereochemistry at position 17:

A second hydrogenation step reduces the aromatic A-ring to a cyclohexene structure (Intermediate IIb) using lithium and tert-butanol in THF at -55°C to -60°C. This step ensures complete saturation of the A-ring while maintaining the integrity of the 17β-hydroxy group.

Ketonic Group Manipulation and Isomer Management

Following hydrogenation, the 3-methoxy group of Intermediate IIb is hydrolyzed with aqueous HCl in THF, regenerating the ketone at position 3 and inducing a double bond transposition from 5–10 to 4–5. The resulting Intermediate III is then protected as an ethylene acetal to prevent unwanted side reactions during subsequent steps:

Notably, Intermediate IV exists as a mixture of Δ⁵⁻⁶ and Δ⁵⁻¹⁰ isomers, both of which converge to this compound in later stages, eliminating the need for laborious isomer separation.

Ethynylation and Final Product Formation

The synthesis culminates in ethynylation at position 17 using lithium acetylide complexed with ethylenediamine in THF at -5°C to 25°C. This step introduces the critical 17α-ethynyl group, yielding a mixture of isomers (VIIa and VIIb) that undergo acid-catalyzed hydrolysis to restore the 3-ketone and finalize the 4–5 double bond:

Comparative Analysis of Synthesis Methodologies

Table 1 contrasts traditional and modern this compound synthesis methods, highlighting key advancements:

Table 1: Traditional vs. Modern this compound Synthesis

| Parameter | Traditional (U.S. 4,081,537) | Modern (EP0700926A1/US5719300A) |

|---|---|---|

| 15–16 Double Bond | Introduced early, prone to reduction | Introduced late, minimal reduction |

| Microbiological Steps | Required for 15-OH insertion | Eliminated via chemical methods |

| Isomer Handling | Required separation | Convergent pathways bypass separation |

| Overall Yield | 40–50% | 70–75% |

| Purity | ≤95% due to saturated by-products | ≥98% via controlled hydrogenation |

The modern process achieves a 25–30% increase in yield and 3–5% higher purity by avoiding unstable intermediates and leveraging isomer convergence.

Quality Assurance in this compound Production

Analytical methods such as Supported Liquid Extraction (SLE) coupled with LC-MS/MS ensure rigorous quality control. For example, SLE cartridges loaded with diatomaceous earth enable efficient extraction of this compound from plasma, achieving a lower limit of quantification (LLOQ) of 0.05 ng/mL. This sensitivity is critical for pharmacokinetic studies and batch consistency assessments .

Chemical Reactions Analysis

Chemical Profile of Gestodene

This compound (C₂₁H₂₆O₂) is a synthetic progestogen used in hormonal contraceptives, with a steroid backbone and substituents at positions 13 (ethyl), 17 (ethynyl-hydroxy), and 3 (keto group) . Its synthesis involves a patented process (US5719300), though specific reaction details are not publicly disclosed .

Degradation Reactions

This compound undergoes oxidative degradation in environmental contexts, such as wastewater treatment. Key reactions include:

Anodic Oxidation Mechanism

In aqueous solutions, this compound is degraded via anodic oxidation using boron-doped diamond (BDD) electrodes. The process generates hydroxyl radicals (- OH), which hydroxylate the steroid structure .

Optimal Conditions for Degradation :

| Parameter | Value |

|---|---|

| Support Electrolyte | 0.02 M Na₂SO₄ |

| pH | 4 |

| Current Density | 32 mA cm⁻² |

-

This compound :

-

Half-life : ~1.65 min (k = 0.4206 min⁻¹).

-

Complete degradation : ~15 min.

-

-

17α-Ethinylestradiol (EE2) :

-

Half-life : ~3.1 min (k = 0.3209 min⁻¹).

-

Metabolic Interactions

This compound interacts with cytochrome P450 enzymes, particularly CYP3A4, though in vivo studies show minimal inhibition . This suggests limited metabolic conversion via hepatic pathways.

Analytical Chemistry Reactions

This compound is quantified in biological samples using methods like SLE-LC-MS/MS :

Solid-Phase Extraction (SLE)

-

Matrix : Human plasma.

-

Mobile Phase : Acetonitrile (ACN) with 0.1% acetic acid.

-

Recovery : >93% for this compound.

Mass Spectrometry (MS/MS)

-

Precursor Ion : [M+H]⁺ = 311.2 m/z.

-

Product Ion : 109.1 m/z (SRM transition).

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Relative Error (%) |

|---|---|---|

| 0.05 | 0.048 | -3.6 |

| 0.1 | 0.10 | 0.0 |

Pharmacological Interactions

This compound acts as a positive allosteric modulator (PAM) of protease-activated receptor 1 (PAR1) :

-

Binding : Interacts with cytosolic residues (Leu199, Pro368, Tyr371, Tyr372) in PAR1.

-

Effect : Enhances thrombin-induced calcium signaling and platelet aggregation.

Scientific Research Applications

Combined Oral Contraceptives (COCs)

Gestodene is predominantly used in COCs, where it is combined with ethinylestradiol. These formulations are available in monophasic and triphasic regimens, offering flexibility in dosing and administration. The efficacy of this compound-containing COCs has been demonstrated through various clinical trials, showing low pregnancy rates and favorable cycle control .

Table 1: Efficacy of this compound-Containing COCs

| Study Reference | Type of Study | Participants | Pregnancy Rate | Pearl Index |

|---|---|---|---|---|

| Review | Various | Low | < 1 | |

| RCT | 36 | 77.8% (EE/GS) | Not specified | |

| RCT | 494 | 0.6% ectopic | Not applicable |

Progestin-Only Pills (POPs)

Recent studies have indicated the potential for this compound to be utilized in progestin-only formulations. These pills are particularly beneficial for women who cannot take estrogen due to health concerns. Research has shown that this compound effectively inhibits ovulation and alters cervical mucus to prevent pregnancy .

Pharmacological Properties

This compound acts as a selective positive allosteric modulator (PAM) of the protease-activated receptor 1 (PAR1). This mechanism suggests that this compound may influence platelet aggregation, potentially increasing the risk of venous thromboembolism when used in oral contraceptives .

Table 2: Pharmacological Effects of this compound

Case Study: Efficacy Comparison

A randomized controlled trial compared this compound-containing COCs with drospirenone POPs regarding ovulation inhibition and cervical mucus changes. The results indicated that both methods were effective, but the this compound group showed slightly lower ovulation inhibition rates .

Case Study: Long-Term Use and Side Effects

Long-term studies have reported that the most common side effects associated with this compound-containing formulations include headaches and breast tension, with negligible changes in blood pressure and weight . The incidence of cardiovascular events remains under investigation, but current data suggest a balanced risk profile compared to other contraceptive methods .

Mechanism of Action

Gestodene exerts its effects primarily through binding to the progesterone receptor. This binding leads to the activation of the receptor and subsequent modulation of gene expression. This compound also exhibits weak androgenic, antimineralocorticoid, and glucocorticoid activities. It has antigonadotropic and functional antiestrogenic effects, which contribute to its contraceptive efficacy .

Comparison with Similar Compounds

Table 1: Key Pharmacodynamic Comparisons

This compound’s potency allows for lower dosages while maintaining efficacy. For example, its endometrial transformation dose is 20 µg, compared to 25 µg for desogestrel and ≥150 µg for levonorgestrel . This may translate to reduced systemic exposure and improved tolerability.

Metabolic and Androgenic Effects

This compound exhibits minimal androgenic activity due to its low affinity for androgen receptors. Desogestrel and norgestimate also show reduced androgenic effects but require higher doses for endometrial efficacy than this compound .

Biological Activity

Gestodene is a synthetic progestin widely utilized in hormonal contraceptives, particularly in combination with estrogen. Its biological activity extends beyond its primary role in contraception, influencing various physiological processes. This article examines the biological activity of this compound, focusing on its insulinotropic effects, estrogen-like activities, and implications for venous thromboembolism (VTE).

Overview of this compound

This compound (GDN) is classified as a third-generation progestin, designed to provide effective contraception while minimizing androgenic side effects. It is often combined with low doses of estrogen in oral contraceptives. The pharmacological profile of this compound distinguishes it from earlier progestins by offering a more favorable balance between progestogenic and androgenic activities.

Insulinotropic Effects

Recent studies have highlighted this compound's insulinotropic effects, suggesting that it can influence glucose metabolism:

- Study Design : A study investigated the impact of this compound and its metabolites on pancreatic β-cell activity in female rats. The focus was on insulin expression and glucose-stimulated insulin secretion.

- Findings : this compound significantly affected β-cell activity, with its metabolites (3β,5α-tetrahydro-GDN and 3α,5α-tetrahydro-GDN) showing even greater effects on insulin expression and secretion than this compound itself. These findings suggest that this compound may be metabolized into compounds with estrogen-like activity, enhancing insulin secretion through mechanisms involving estrogen receptors .

Estrogen-like Activities

This compound has been shown to exhibit estrogen-like effects under certain conditions:

- Receptor Interaction : Research indicated that while this compound does not bind directly to estrogen receptors, its metabolites can activate these receptors. This activation was confirmed through yeast culture assays, where this compound and its derivatives demonstrated varying degrees of estrogenic activity .

- Mechanism : The estrogenic effects appear to be mediated through the conversion of this compound into metabolites that can engage with estrogen pathways, thereby influencing gene expression related to reproductive functions .

Venous Thromboembolism Risk

The use of this compound-containing contraceptives has been associated with an increased risk of VTE:

- Epidemiological Studies : A multinational case-control study assessed the risk of VTE among users of low-estrogen oral contraceptives containing this compound compared to those using levonorgestrel. The results indicated a significantly higher risk associated with this compound (odds ratio 9.1) compared to levonorgestrel (odds ratio 3.5) .

- Mechanistic Insights : this compound acts as a positive allosteric modulator (PAM) of the protease-activated receptor 1 (PAR1), which plays a critical role in platelet aggregation and thrombus formation. This interaction may explain the heightened thromboembolic risk observed in clinical settings .

Case Studies and Clinical Implications

Several clinical trials have explored the efficacy and safety profiles of this compound-containing contraceptives:

- A randomized trial comparing drospirenone with combined oral contraceptives containing this compound found ovulation inhibition rates of 77.8% for the latter group, indicating effective contraceptive action while raising concerns about metabolic side effects .

- Another study focusing on the metabolic implications of long-term use highlighted significant alterations in glucose metabolism among women using this compound, suggesting a need for careful monitoring in this population .

Summary Table of Biological Activities

Q & A

Q. How can researchers design ethical clinical trials to evaluate this compound in underrepresented populations (e.g., adolescents, perimenopausal women)?

- Methodological Answer : Follow ICH E6 (R3) guidelines for pediatric/adolescent trials, including assent protocols and independent data monitoring committees. For perimenopausal cohorts, use stratified randomization to balance hormonal status. Ensure informed consent processes address potential risks (e.g., breakthrough bleeding) and include patient-reported outcome measures (PROMs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.